molecular formula C16H5N5O6 B072918 9-Dicyanomethylene-2,4,7-trinitrofluorene CAS No. 1172-02-7

9-Dicyanomethylene-2,4,7-trinitrofluorene

Cat. No. B072918
CAS RN: 1172-02-7
M. Wt: 363.24 g/mol
InChI Key: POJAQDYLPYBBPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Dicyanomethylene-2,4,7-trinitrofluorene and its derivatives involves complex organic reactions that yield compounds with significant nitro and dicyanomethylene groups. These procedures are crucial for obtaining pure and functionalized molecules for further studies and applications. The synthesis paths often involve direct methods and are tailored to enhance the properties of the fluorene derivatives for specific purposes, such as forming charge-transfer complexes or for studying their electronic properties (Batsanov et al., 2001).

Molecular Structure Analysis

The molecular structure of 9-Dicyanomethylene-2,4,7-trinitrofluorene exhibits unique characteristics due to its nitro and dicyanomethylene groups. The crystal structure analysis reveals that overcrowding between nitro groups leads to significant molecular rotations and bends, which are crucial for the molecule's stability and reactivity. These structural adjustments are evident in the crystallographic studies, which provide insights into the intermolecular contacts and the molecule's overall geometry (Silverman et al., 1974).

Chemical Reactions and Properties

9-Dicyanomethylene-2,4,7-trinitrofluorene participates in a variety of chemical reactions, reflecting its reactive nature due to the nitro and dicyanomethylene groups. These reactions often lead to the formation of novel compounds and complexes with interesting electronic and structural properties. The compound's reactivity is a focal point for research, especially in the context of forming charge-transfer complexes and exploring its potential as an electron acceptor in various chemical processes (Perepichka et al., 2005).

Physical Properties Analysis

The physical properties of 9-Dicyanomethylene-2,4,7-trinitrofluorene, such as its crystallization behavior and interactions with solvents, have been studied to understand its stability and solubility. These properties are essential for its application in material science and organic electronics. The compound's ability to form cocrystals and solvates with various solvents highlights its versatility and potential for use in a wide range of applications (Batsanov et al., 2001).

Chemical Properties Analysis

The chemical properties of 9-Dicyanomethylene-2,4,7-trinitrofluorene, including its electron acceptor capacity and participation in charge-transfer reactions, are of particular interest. The compound's strong electron-accepting properties make it a valuable component in the design of organic electronic materials and devices. Its involvement in various redox processes and interactions with electron donors has been the subject of extensive research, underscoring its significance in organic chemistry and materials science (Perepichka et al., 2005).

Scientific Research Applications

Crystal Structures and Molecular Interactions

9-Dicyanomethylene-2,4,7-trinitrofluorene has been studied for its crystal structures and molecular interactions. Silverman, Yannoni, and Krukonis (1974) found that this compound, in its tetranitro derivative form, exhibits interesting crystallographic features with significant intermolecular contacts, particularly C...O interactions that are influenced by nitro-group substitution (Silverman, Yannoni, & Krukonis, 1974).

Charge-Transfer Complexes

Salmerón-valverde and Bernès (2015) synthesized charge-transfer complexes using 9-dicyanomethylene-2,4,7-trinitrofluorene and other derivatives, revealing their potential in the field of molecular electronics due to their charge transfer properties (Salmerón-valverde & Bernès, 2015).

Electron Acceptor Properties

Perepichka, Kondratenko, and Bryce (2005) explored the electron acceptor properties of nitrofluoren-9-dicyanomethylene derivatives. They synthesized self-assembled monolayers of these compounds, demonstrating their potential in redox chemistry and indicating their utility in creating complex molecular structures (Perepichka, Kondratenko, & Bryce, 2005).

Electrochemical and Spectroscopic Studies

Further, Salmerón-valverde et al. (1999) conducted a study on the degree of charge transfer in molecular complexes involving 9-dicyanomethylene-2,4,5,7-tetranitrofluorene, highlighting its relevance in the development of molecular electrical conductors (Salmerón-valverde et al., 1999).

Interaction with Other Molecules

The interaction of 9-dicyanomethylene-2,4,7-trinitrofluorene with other molecules, such as quinolines and naphthalenes, has also been a subject of research. Webb and Thompson (1978) studied these interactions, providing insights into drug-receptor interactions involving the quinoline moiety (Webb & Thompson, 1978).

Safety And Hazards

9-Dicyanomethylene-2,4,7-trinitrofluorene is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJAQDYLPYBBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061577
Record name 9-Dicyanomethylene-2,4,7-trinitrofluorene
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Molecular Weight

363.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Dicyanomethylene-2,4,7-trinitrofluorene

CAS RN

1172-02-7
Record name (2,4,7-Trinitrofluorenylidene)malononitrile
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Record name 9-Dicyanomethylene-2,4,7-trinitrofluorene
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Record name Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)-
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Record name 9-Dicyanomethylene-2,4,7-trinitrofluorene
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Record name (2,4,7-trinitrofluoren-9-ylidene)malonitrile
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Record name 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE
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